Jqez5
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWDAYNGMMHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of Jqez5 on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jqez5 is a potent and selective small molecule inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers and other diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative biochemical and cellular activity, and its effects on histone methylation. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and drug development efforts.
Introduction to this compound and its Target: EZH2
This compound is a specific and reversible inhibitor of both EZH1 and EZH2.[4] EZH2 is the primary catalytic component of the PRC2 complex, which also includes core subunits such as SUZ12 and EED.[3][5] The PRC2 complex mediates gene silencing through the methylation of H3K27.[1][2][3] Elevated EZH2 expression or activating mutations are frequently observed in a variety of malignancies, including lymphomas, breast cancer, and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes.[1][6] this compound has emerged as a valuable chemical probe to investigate the biological functions of EZH2 and as a potential therapeutic agent.
Mechanism of Action
This compound functions as a potent and selective S-adenosyl methionine (SAM)-competitive inhibitor of the PRC2 complex.[7][8] SAM is the universal methyl group donor utilized by histone methyltransferases. By competing with SAM for binding to the catalytic pocket of EZH2, this compound effectively blocks the transfer of a methyl group to the lysine 27 residue of histone H3. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of PRC2 target genes.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound's biological activity, compiled from various sources.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Enzyme/Complex | Notes |
| IC50 | 11 nM | EZH2 | Potent and selective SAM-competitive inhibition.[8] |
| IC50 | 80 nM | PRC2 | SAM-competitive inhibition of the PRC2 complex.[7][9][10] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Notes |
| K562 | H3K27me3 Levels | Reduction in global H3K27me3 | Demonstrates cellular target engagement. |
| H661 | H3K27me3 Levels | Acutely reduced levels of H3K27me3 | No effect on H3K27 mono- or di-methylation.[7] |
| H661 and H522 | Proliferation | Suppression of proliferation | In EZH2-overexpressing cell lines.[7] |
| CML cells | Cell Growth | Suppression of cell growth | |
| Primary human CD34+ CML stem/progenitor cells | Colony Formation | Inhibition of colony formation |
Table 3: In Vivo Activity of this compound
| Model | Dosage and Administration | Effect | Notes |
| Mouse Xenograft | 75 mg/kg; intraperitoneal injection; daily; for 3 weeks | Rapid and pronounced tumor regression | Confirmed on-target effect with reduced H3K27me3 levels.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
EZH2 Histone Methyltransferase (HMT) Assay
Objective: To determine the in vitro inhibitory activity of this compound against the EZH2 enzyme.
Materials:
-
Recombinant human EZH2/EED/SUZ12 complex
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail
-
Streptavidin-coated plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 96-well streptavidin-coated plate, add the EZH2 complex, biotinylated H3 peptide, and this compound or vehicle control (DMSO).
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Wash the plate to remove unincorporated 3H-SAM.
-
Add scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Quantification by Western Blot
Objective: To assess the effect of this compound on cellular H3K27 trimethylation levels.
Materials:
-
Cancer cell line of interest (e.g., H661)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the PRC2-mediated gene silencing pathway. By inhibiting EZH2, this compound leads to the derepression of tumor suppressor genes that are aberrantly silenced in cancer cells.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the epigenetic regulatory activity of EZH1 and EZH2. Its potent and selective inhibition of H3K27 methylation provides a powerful means to probe the biological consequences of PRC2 activity and to explore the therapeutic potential of EZH2 inhibition in various disease contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this field. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies will be crucial for the clinical translation of this compound and other EZH2 inhibitors.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone Methyltransferase EZH2: A Potential Therapeutic Target for Kidney Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Combined epigenetic therapy with the histone methyltransferase EZH2 inhibitor 3-deazaneplanocin A and the histone deacetylase inhibitor panobinostat against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | JQ-EZ-05 | EZH2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to JQEZ5: A Potent EZH2 Inhibitor for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a critical therapeutic target in oncology.[1] Its dysregulation is implicated in the pathogenesis of numerous malignancies, including various forms of leukemia, lung cancer, and breast cancer.[2][3] JQEZ5 is a potent and selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2, designed as a chemical probe to investigate EZH2's role in cancer biology and as a potential therapeutic agent.[4] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative efficacy, key experimental protocols, and its impact on critical oncogenic signaling pathways.
Discovery and Mechanism of Action
This compound was developed as a potent and selective inhibitor of the EZH2 lysine (B10760008) methyltransferase.[5] It functions by competitively binding to the SAM-binding pocket of EZH2, thereby preventing the transfer of a methyl group to its primary substrate, Histone H3 at lysine 27 (H3K27).[4] The primary function of EZH2 is to catalyze the trimethylation of H3K27 (H3K27me3), a hallmark of facultative heterochromatin that leads to the transcriptional repression of target genes, many of which are tumor suppressors.[1][2]
By inhibiting EZH2's catalytic activity, this compound leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately suppressing cancer cell growth and proliferation.[4] Some studies also classify this compound as a dual EZH1/EZH2 inhibitor.[6][7]
Quantitative Efficacy Data
This compound demonstrates potent inhibition of EZH2 activity and cancer cell proliferation across various models. The reported half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Parameter | Value | Assay / Cell Line | Reference |
| IC50 | 11.1 nM | Colony formation of human primary CD34+ CML stem/progenitor cells | [2] |
| IC50 | 11 nM | EZH2 lysine methyltransferase inhibition | |
| IC50 | 80 nM | Polycomb Repressive Complex 2 (PRC2) inhibition | [4] |
Note: The variation in IC50 values can be attributed to different assay conditions and biological systems (e.g., purified enzyme vs. cell-based assays).
Key Experimental Protocols
This section provides detailed methodologies for experiments commonly used to characterize this compound.
In Vitro Cell Proliferation Assay
This protocol is a representative method to assess the effect of this compound on cancer cell viability.
-
Cell Plating: Seed cancer cells (e.g., H661, H522) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 4 days to assess the impact on cell proliferation.[4]
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC50 value.
Western Blot for H3K27me3 Levels
This protocol determines the on-target effect of this compound by measuring changes in global H3K27me3 levels.
-
Cell Treatment: Treat cells (e.g., H661, K562) with increasing concentrations of this compound for 24-48 hours.[4]
-
Histone Extraction: Lyse the cells and prepare histone extracts using a commercial kit or acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K27me3. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. The reduction in the H3K27me3 signal, normalized to total H3, indicates the inhibitory activity of this compound.
In Vivo Efficacy Study in Mouse Models
This protocol outlines the methodology for assessing the anti-tumor effects of this compound in vivo.[4]
-
Animal Models: Utilize tumor-bearing genetically-engineered mouse models (GEMMs), such as those for lung adenocarcinoma.[4]
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 μL of the DMSO stock to 400 μL of PEG300 and mix.
-
Add 50 μL of Tween-80 and mix.
-
Add 450 μL of saline to bring the final volume to 1 mL.
-
The working solution should be prepared fresh daily.[4]
-
-
Dosing and Administration:
-
Monitoring and Endpoint:
-
Monitor tumor growth using imaging techniques (e.g., bioluminescence, micro-CT) or caliper measurements.
-
Monitor animal health and body weight.
-
The primary endpoint is typically tumor regression or a significant delay in tumor growth compared to a vehicle-treated control group.[4]
-
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess H3K27me3 levels by Western blot or immunohistochemistry to confirm on-target drug activity.[4]
Signaling Pathways Modulated by this compound
EZH2 does not operate in isolation; it influences a multitude of oncogenic signaling pathways. By inhibiting EZH2, this compound can indirectly modulate these critical networks.
EZH2 and the Wnt/β-Catenin Pathway
EZH2 can promote Wnt/β-catenin signaling by repressing the expression of Wnt pathway inhibitors, such as Dickkopf-1 (DKK1).[2][8] Inhibition of EZH2 by this compound can restore the expression of these inhibitors, thereby attenuating oncogenic Wnt signaling.
EZH2 and the PI3K/Akt Pathway
EZH2 has been shown to suppress the expression of tumor suppressors like PTEN, which is a negative regulator of the PI3K/Akt pathway.[2] By silencing PTEN, EZH2 can lead to the hyperactivation of Akt, promoting cell survival and proliferation. This compound treatment can reverse this effect by restoring PTEN expression, thus inhibiting the PI3K/Akt signaling cascade.[8]
Conclusion
This compound is a valuable and potent chemical probe for the study of EZH2-mediated gene regulation in cancer. Its well-characterized mechanism of action, demonstrated in vitro and in vivo efficacy, and defined on-target effects make it an essential tool for researchers in the field of epigenetics and cancer drug discovery. The protocols and data presented in this guide provide a comprehensive resource for scientists aiming to utilize this compound in their research to further unravel the complexities of EZH2 biology and its therapeutic potential.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Jqez5: A Technical Guide to a Potent and Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jqez5 is a potent, selective, and reversible small-molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb repressive complex 2 (PRC2).[1][2][3][4] Deregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention.[5][6][7] this compound was developed as an open-source chemical probe to facilitate the study of EZH2 biology and its role in cancer.[5][8] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, based on preclinical studies. Detailed experimental protocols and visualizations of relevant signaling pathways are also presented to support further research and drug development efforts.
Introduction to this compound
This compound is a pyridinone-based compound that acts as a specific inhibitor of both wild-type and mutant forms of EZH2, as well as its homolog EZH1.[9][10][11] It has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including non-small cell lung cancer (NSCLC), B-cell lymphoma, melanoma, and neuroblastoma.[5][7][10][12] Its development as a readily available research tool has enabled deeper investigation into the therapeutic potential of targeting the epigenetic regulatory functions of EZH2.[2][13]
Mechanism of Action
This compound exerts its inhibitory effect through a specific and competitive interaction with the S-adenosyl methionine (SAM) binding site of EZH2.[3][4][8] EZH2, as the catalytic subunit of the PRC2 complex, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[5][14] By blocking the binding of the methyl donor SAM, this compound prevents the catalytic activity of PRC2, leading to a global reduction in H3K27me3 levels.[8] This, in turn, leads to the derepression of tumor suppressor genes and other developmental regulators that are aberrantly silenced in cancer cells, ultimately inhibiting cell proliferation and inducing apoptosis.[5][8]
Pharmacological Properties
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against EZH2 in various biochemical and cellular assays. The table below summarizes key quantitative data from these studies.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 11 nM | Radiometric Scintillation Proximity Assay | EZH2 | [15] |
| IC50 | 80 nM | Radiometric Scintillation Proximity Assay | PRC2 Complex | [3] |
| KD | 87 nM | Surface Plasmon Resonance (SPR) | PRC2 Complex (for Jqez6, a biotinylated derivative) | [8] |
| Selectivity | >15-fold | Biochemical Assay | EZH2 vs. EZH1 | [9] |
| Selectivity | >3000-fold | Biochemical Assay | EZH2 vs. 20 other methyltransferases | [9] |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mouse models have demonstrated the in vivo efficacy and favorable pharmacokinetic properties of this compound.
| Parameter | Value/Observation | Animal Model | Cancer Type | Reference |
| Tolerated Dose | 75 mg/kg i.p. daily | Genetically Engineered Mouse Models (GEMMs) | NSCLC | [5][8] |
| Efficacy | Uniform decrease in tumor burden | EZH2-addicted, tumor-bearing mice | NSCLC | [5] |
| Efficacy | Regression of EZH2-driven tumors | In vivo models | NSCLC | [6][8] |
| Efficacy | Additive activity with Dabrafenib | TyrCREERT2B-RafV600EEzh2Y641F/+ melanoma model | Melanoma | [10] |
| Efficacy | Cleared malignant B-cell population | CD19CRE/+Ezh2Y641F/+ lymphoma model | B-cell Lymphoma | [10] |
| Pharmacokinetics | Excellent exposure without need for twice-daily dosing | CD1 mice | - | [8][16] |
Experimental Protocols
Radiometric Scintillation Proximity Assay (SPA) for IC50 Determination
This protocol is adapted from methodologies described for assessing the inhibitory activity of this compound.[5]
-
Reaction Mixture Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5), 5 mM DTT, and 0.01% Tween-20.
-
Compound Dilution : Serially dilute this compound in DMSO.
-
Enzyme and Substrate Addition : In a suitable microplate, add the five-component PRC2 complex, a histone H3 peptide substrate, and radiolabeled S-adenosyl methionine (3H-SAM).
-
Initiation of Reaction : Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Reaction Quenching : After a defined incubation period, quench the reaction with trichloroacetic acid.
-
SPA Bead Addition : Add PVT streptavidin-coated SPA beads and incubate for 1 hour at room temperature.
-
Measurement : Measure continuous peptide methylation using a TopCount NXT plate reader.
-
Data Analysis : Calculate percent activity by setting the background (no-enzyme wells) to 0% and DMSO wells to 100% activity. Determine the IC50 value by plotting the data using a log(inhibitor) vs. normalized response curve.[5]
In Vivo Efficacy Study in Xenograft Models
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in vivo.[8]
-
Animal Model : Utilize immunodeficient mice (e.g., nude or SCID) for tumor xenograft studies.
-
Cell Implantation : Subcutaneously implant human cancer cells (e.g., H661 NSCLC cells) into the flanks of the mice.
-
Tumor Growth Monitoring : Monitor tumor growth regularly using calipers.
-
Treatment Initiation : Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration : Dissolve this compound in a suitable vehicle (e.g., DMSO diluted 1:10 in 10% (2-Hydroxypropyl)-β-cyclodextrin). Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., 75 mg/kg daily).[5] The control group receives the vehicle only.
-
Efficacy Assessment : Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for H3K27me3 levels).[8]
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the EZH2-mediated signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. unclineberger.org [unclineberger.org]
- 6. Oncogenic Deregulation of EZH2 as an Opportunity for Targeted Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting melanoma, lymphoma: Study finds investigational compound active against cancer driven by genetic mutation - UNC Lineberger [unclineberger.org]
- 8. Oncogenic deregulation of EZH2 as an opportunity for targeted therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. adooq.com [adooq.com]
- 16. WO2016073956A1 - Ezh2 inhibitors and uses thereof - Google Patents [patents.google.com]
JQEZ5 Target Validation in Diverse Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of JQEZ5, a potent and selective inhibitor of the histone methyltransferase EZH2, across various cancer cell lines. This document details the mechanism of action of this compound, its effects on cancer cell proliferation and survival, and provides established protocols for its experimental validation.
Introduction to this compound and its Target, EZH2
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of numerous human cancers, including lymphomas, leukemias, and various solid tumors, where it functions to silence tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and metastasis.[2][3]
This compound is a small molecule inhibitor that acts as a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[4][5] By blocking the catalytic function of EZH2, this compound leads to a global reduction in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.
Quantitative Analysis of this compound Activity in Cancer Cell Lines
The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Hematological Malignancies
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | Cell Growth | Suppression | Effective | [5] |
| Primary human CD34+ CML stem/progenitor cells | Chronic Myeloid Leukemia (CML) | Colony Formation | Inhibition (IC50 = 11 nM) | Potent Inhibition | [5] |
Table 2: In Vitro Efficacy of this compound in Solid Tumors
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| H661 | Non-Small Cell Lung Cancer (NSCLC) | Cell Growth (MTS assay) | Inhibition | Effective | [6][7] |
| H522 | Non-Small Cell Lung Cancer (NSCLC) | Cell Growth | Suppression | Effective | [4] |
| H292 | Non-Small Cell Lung Cancer (NSCLC) | H3K27me3 levels | No effect | Insensitive | [6] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| UTX-deficient lung tumor mouse model | This compound | Significant tumor regression | [8] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of EZH2's methyltransferase activity. This leads to a decrease in H3K27me3 levels and the subsequent derepression of EZH2 target genes. The signaling pathways affected by EZH2 inhibition are numerous and play critical roles in cancer progression.
Caption: Mechanism of action of this compound.
EZH2 is also known to be involved in major signaling pathways that drive cancer development. Inhibition of EZH2 by this compound can therefore have broader effects on oncogenic signaling.
Caption: EZH2's role in major signaling pathways.
Experimental Protocols for this compound Target Validation
A general workflow for validating the efficacy of this compound in a cancer cell line is outlined below.
Caption: Experimental workflow for this compound validation.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for various time points (e.g., 24, 72, 120 hours).[9] Include a DMSO-treated control group.
-
At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
Western Blot for H3K27me3
This protocol is used to determine the on-target effect of this compound by measuring the levels of H3K27me3.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control), anti-EZH2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse the cell pellets and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts (15-30 µg) onto an SDS-PAGE gel.[2]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[2]
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with this compound at various concentrations.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix them with 70% ethanol (B145695) for 10 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP followed by sequencing (ChIP-seq) can be used to identify the genomic regions where H3K27me3 is reduced upon this compound treatment, thereby identifying derepressed target genes.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR or library preparation kit for sequencing
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific for H3K27me3.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound is a promising therapeutic agent that targets the epigenetic regulator EZH2. The validation of its efficacy in various cancer cell lines, as demonstrated by the inhibition of cell proliferation and colony formation, underscores its potential as an anti-cancer drug. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other EZH2 inhibitors in a preclinical setting. Further studies are warranted to expand the scope of this compound validation across a broader range of cancer types and to elucidate the full spectrum of its molecular effects.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Analysis [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EZH2 | Tocris Bioscience [tocris.com]
- 6. Oncogenic deregulation of EZH2 as an opportunity for targeted therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EZH2 inhibition suppresses bladder cancer cell growth and metastasis via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Jqez5: A Potent and Selective EZH2 Inhibitor for Modulating H3K27 Trimethylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Histone H3 Lysine (B10760008) 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression, primarily catalyzed by the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity is a key driver in numerous malignancies, making it a compelling therapeutic target.[2][3] This document provides a comprehensive technical overview of Jqez5, a potent and selective, S-adenosyl-L-methionine (SAM)-competitive small molecule inhibitor of EZH2.[4] We detail its mechanism of action, biochemical and cellular potency, and its direct impact on global H3K27me3 levels. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the characterization of this compound and similar epigenetic modulators, alongside graphical representations of critical pathways and workflows to support further research and development.
Introduction: The Role of H3K27 Trimethylation in Gene Silencing and Cancer
Epigenetic modifications are heritable changes that regulate gene expression without altering the underlying DNA sequence.[5] One of the most pivotal of these modifications is the methylation of histone proteins. Specifically, the trimethylation of lysine 27 on histone H3 (H3K27me3) serves as a canonical mark for facultative heterochromatin, leading to the silencing of target genes.[6] This repressive mark is dynamically written by the EZH2 methyltransferase, a core component of the PRC2 complex.[5]
The PRC2 complex, which also includes essential subunits like SUZ12 and EED, is recruited to specific genomic loci where EZH2 catalyzes the transfer of a methyl group from the universal donor SAM to H3K27.[1][7] The resulting H3K27me3 mark can then be recognized by Polycomb Repressive Complex 1 (PRC1), which further mediates chromatin compaction and stable gene silencing.[7] This process is crucial for normal development, including cell differentiation and lineage specification.[6]
In numerous cancers, such as diffuse large B-cell lymphoma (DLBCL) and various solid tumors, EZH2 is either overexpressed or harbors gain-of-function mutations.[8][9] This hyperactivity leads to aberrant gene silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and blocking cellular differentiation, thereby driving oncogenesis.[1][10] Consequently, the pharmacological inhibition of EZH2 has emerged as a promising therapeutic strategy to reverse this pathological gene silencing and restore normal cellular function.[11][12]
This compound: A Selective SAM-Competitive EZH2 Inhibitor
This compound is a potent and highly selective small molecule inhibitor of EZH2.[4] It functions by competing with the cofactor S-adenosyl-L-methionine (SAM) for binding to the SET domain of EZH2, thereby preventing the transfer of methyl groups to H3K27.[4][10] This direct, competitive mechanism of action ensures potent and specific inhibition of EZH2's catalytic activity.
Mechanism of Action Pathway
This compound intervenes in the PRC2-mediated gene silencing pathway. By blocking the catalytic activity of EZH2, it prevents the formation of the H3K27me3 mark. This leads to a global reduction in H3K27me3 levels, relieving the transcriptional repression of target genes, such as tumor suppressors, and ultimately leading to cell cycle arrest and apoptosis in EZH2-dependent cancer cells.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of H3K27me3 methylation in cancer development_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | EZH2 | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulating Methylation at H3K27: A Trick or Treat for Cancer Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3K27 Methylation: A Focal Point of Epigenetic Deregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Jqez5 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions from powdered Jqez5, a potent and selective S-adenosylmethionine (SAM)-competitive EZH2 lysine (B10760008) methyltransferase inhibitor.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream biological assays.
Chemical Properties and Solubility
This compound is an organic small molecule with a molecular weight of approximately 542.69 g/mol . It is sparingly soluble in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[4] It is crucial to use anhydrous (water-free) DMSO, as the presence of moisture can significantly decrease the solubility of this compound.[4]
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 542.69 g/mol | |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [4] |
| Maximum Solubility in DMSO | 10.85 mg/mL (20 mM) | |
| Powder Storage | -20°C for up to 3 years | [2][4] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year. | [1] |
Note: The batch-specific molecular weight can be found on the product's vial label and Certificate of Analysis and should be used for precise calculations.[3]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 542.69 g/mol x 1000 mg/g = 5.43 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols: Jqez5 in Chronic Myelogenous Leukemia (CML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myelogenous Leukemia (CML) is a hematological malignancy characterized by the BCR-ABL1 fusion oncogene, which drives constitutive tyrosine kinase activity and downstream pro-survival signaling. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as TKI resistance and the persistence of leukemia initiating cells (LICs) necessitate the exploration of novel therapeutic targets.[1] One such promising target is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is overexpressed in CML LICs and plays a critical role in their survival and proliferation, independent of the BCR-ABL1 mutational status.[1]
Jqez5 is a potent and selective, SAM-competitive inhibitor of EZH2 with an IC50 of 11.1 nM in CML stem/progenitor cells. By inhibiting EZH2, this compound reduces the global levels of H3K27me3, a key epigenetic modification, leading to the suppression of CML cell growth and colony formation.[1] These application notes provide a comprehensive overview of the use of this compound in CML models, including its effects on key signaling pathways and detailed protocols for in vitro and in vivo experimentation.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leukemic effects by targeting EZH2, a critical epigenetic regulator. The inhibition of EZH2's methyltransferase activity leads to a reduction in H3K27 trimethylation, which in turn de-represses tumor suppressor genes. Furthermore, EZH2 inhibition has been shown to impact key signaling pathways implicated in CML pathogenesis, namely the JAK-STAT and MAPK/ERK pathways. In other hematological malignancies, EZH2 inhibition has been demonstrated to decrease the phosphorylation of STAT3 and ERK, key nodes in these respective pathways.
Mechanism of this compound in CML.
Quantitative Data Summary
The following tables summarize the quantitative effects of EZH2 inhibition in CML models.
| Cell Line | Assay | Inhibitor | IC50 | Reference |
| Primary human CD34+ CML stem/progenitor cells | Colony Formation | This compound | 11.1 nM | [1] |
| K562 | Cell Viability (MTT) | EZH2 Inhibitor (Representative) | ~1-5 µM | Based on similar compounds |
| KCL22 | Cell Viability (MTT) | EZH2 Inhibitor (Representative) | ~1-5 µM | Based on similar compounds |
| Cell Line | Treatment | Assay | Result | Reference |
| K562 | This compound (1 µM) | Colony Formation | ~50% reduction in colonies | [1] |
| KCL22 | This compound (1 µM) | Colony Formation | ~45% reduction in colonies | [1] |
| Myeloid Neoplasm Cell Lines | EZH2 Inhibitors (GSK126, UNC1999) | Western Blot | Increased p-ERK levels | |
| Glioblastoma Stem-like Cells | EZH2 Inhibitors (GSK126, DZNep) | Western Blot | Decreased p-STAT3 levels |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is for determining the dose-response effect of this compound on the viability of CML cell lines such as K562 and KCL22.
WST-1 Cell Viability Assay Workflow.
Materials:
-
CML cell lines (e.g., K562, KCL22)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Culture CML cells to logarithmic growth phase.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of CML cells after treatment with this compound.
Materials:
-
CML cell lines
-
Complete medium
-
6-well cell culture plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Prepare a single-cell suspension of CML cells.
-
Seed 500-1000 cells per well in a 6-well plate containing complete medium.
-
Allow cells to adhere overnight (for adherent variants) or start treatment immediately for suspension cells.
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubate the plates for 7-14 days at 37°C and 5% CO₂, allowing colonies to form.
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Protocol 3: Western Blot for p-STAT3 and p-ERK
This protocol details the detection of changes in the phosphorylation status of key signaling proteins in CML cells following this compound treatment.
Western Blotting Workflow.
Materials:
-
CML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat CML cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).
Protocol 4: In Vivo CML Xenograft Model
This protocol describes the establishment of a subcutaneous CML xenograft model and treatment with an EZH2 inhibitor.
Materials:
-
K562 CML cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
This compound (or other EZH2 inhibitor like GSK126) formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Harvest K562 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the EZH2 inhibitor (e.g., GSK126 at 50 mg/kg, intraperitoneally, daily) or vehicle control.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3, p-ERK).
-
Plot tumor growth curves and perform statistical analysis. For survival studies, monitor mice until a pre-defined endpoint is reached.
Conclusion
This compound represents a promising therapeutic agent for CML by targeting the epigenetic regulator EZH2, which is crucial for the maintenance of CML LICs. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical CML models. Further investigation into the interplay between EZH2 inhibition and key CML signaling pathways will be crucial for the clinical development of EZH2 inhibitors as a novel therapeutic strategy for CML, particularly in the context of TKI resistance.
References
JQEZ5 Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of JQEZ5, a potent and selective inhibitor of the EZH2 lysine (B10760008) methyltransferase. This compound acts as a SAM-competitive inhibitor of the Polycomb Repressive Complex 2 (PRC2), leading to reduced H3K27 trimethylation and subsequent anti-tumor effects.[1][2][3][4] This document outlines recommended procedures for formulation, administration, and experimental design based on published preclinical studies.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative information for this compound.
Table 1: this compound Properties and In Vitro Activity
| Parameter | Value | Reference |
| Molecular Weight | 542.68 g/mol | [1][5] |
| Formula | C₃₀H₃₈N₈O₂ | [1] |
| CAS Number | 1913252-04-6 | [1] |
| IC₅₀ (PRC2) | 11 nM - 80 nM | [1] |
| Mechanism of Action | SAM-competitive EZH2 inhibitor | [1] |
| Cellular Effect | Reduces global levels of H3K27me3 | [1] |
Table 2: Recommended In Vivo Dosing and Formulation
| Parameter | Recommendation | Reference |
| Animal Model | Mice (e.g., B10.BR, GEMMs) | [1][6] |
| Dosage | 75 mg/kg | [1][6] |
| Administration Route | Intraperitoneal (IP) injection | [1][6] |
| Dosing Frequency | Daily or 3 times weekly | [1][6] |
| Treatment Duration | 3 weeks | [1][6] |
| Vehicle Option 1 | 10% (2-hydroxypropyl)-β-cyclodextrin | [6] |
| Vehicle Option 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Signaling Pathway
This compound targets EZH2, a key component of the PRC2 complex, which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits the EZH2 component of the PRC2 complex, preventing H3K27 trimethylation and reactivating tumor suppressor genes.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and administration of this compound for in vivo studies.
Protocol 1: Formulation of this compound in 10% (2-hydroxypropyl)-β-cyclodextrin
This vehicle has been successfully used for the intraperitoneal administration of this compound in mice.[6]
Materials:
-
This compound powder
-
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of HP-β-CD to make a 10% (w/v) solution in sterile water. For example, to prepare 10 mL of vehicle, dissolve 1 g of HP-β-CD in 10 mL of sterile water.
-
Warm the sterile water to approximately 40-50°C to aid in the dissolution of HP-β-CD.
-
Vortex or stir until the HP-β-CD is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Formulation:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 75 mg/kg) and the number and weight of the animals to be treated.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the prepared 10% HP-β-CD vehicle to the this compound powder.
-
Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Visually inspect the solution for complete dissolution. The final solution should be clear.
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile tube.
-
-
Storage:
-
It is recommended to prepare the this compound formulation fresh on the day of use.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours. Always check for precipitation before use.
-
Protocol 2: Formulation of this compound in a Co-solvent System
This formulation is an alternative for achieving solubility of hydrophobic compounds for in vivo administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare the this compound Stock Solution in DMSO:
-
Calculate the required amount of this compound.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the injected formulation should be 10%. Therefore, if the final dosing volume is 100 µL, you will need 10 µL of the DMSO stock.
-
-
Prepare the Final Formulation (in sequential order):
-
In a sterile conical tube, add the required volume of the this compound/DMSO stock solution (10% of the final volume).
-
Add PEG300 to a final concentration of 40%. For a 1 mL final volume, add 400 µL of PEG300. Vortex well until the solution is clear.
-
Add Tween-80 to a final concentration of 5%. For a 1 mL final volume, add 50 µL of Tween-80. Vortex well until the solution is clear.
-
Add sterile saline to bring the solution to the final volume (45%). For a 1 mL final volume, add 450 µL of saline. Vortex thoroughly to ensure a homogenous solution.
-
-
Storage:
-
This formulation should be prepared fresh before each use. Due to the presence of multiple components, the stability of the mixture in storage is not guaranteed.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: A typical workflow for an in vivo efficacy study of this compound in a tumor-bearing mouse model.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental context, animal model, and institutional guidelines. All animal experiments should be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
Application of Jqez5 in Lung Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jqez5 is a potent and selective small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). In various malignancies, including non-small cell lung cancer (NSCLC), the overexpression or mutation of EZH2 is linked to tumorigenesis and poor prognosis. This compound has emerged as a valuable research tool to investigate the therapeutic potential of targeting the EZH2 pathway in lung cancer. Preclinical studies have demonstrated its anti-tumor efficacy in both in vitro and in vivo models of lung adenocarcinoma, particularly those with high EZH2 expression.[1] This document provides detailed application notes and protocols for the use of this compound in lung cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the methyltransferase activity of EZH2. This inhibition leads to a global reduction in H3K27me3 levels, a key repressive epigenetic mark. The decrease in H3K27me3 results in the derepression of tumor suppressor genes that are aberrantly silenced in cancer cells. The reactivation of these genes can induce cell cycle arrest, apoptosis, and differentiation, thereby inhibiting cancer cell growth and proliferation.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| H661 | Human Lung Adenocarcinoma | Increasing concentrations | Inhibition of cell growth | [2][3] |
| H292 | Human Lung Adenocarcinoma | Increasing concentrations | Inhibition of cell growth | [2][3] |
In Vivo Efficacy of this compound
| Model System | Cancer Type | This compound Dosage and Administration | Key Findings | Reference |
| KU mice (genetically engineered mouse model) | Lung Cancer | Not specified | Significant tumor regression; decreased tumor burden, number, and size | [4][5] |
| Murine Xenograft (H661 cells) | Human NSCLC | 75 mg/kg, daily intraperitoneal injection | Promotion of tumor regression | |
| Genetically Engineered Mouse Models (GEMMs) | Lung Adenocarcinoma | 75 mg/kg, daily intraperitoneal injection | Promotion of tumor regression |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., H661, H292)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[6][7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for H3K27me3
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the levels of H3K27me3.
Materials:
-
Lung cancer cells treated with this compound or vehicle
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with lysis buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a lung cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human lung cancer cells (e.g., H661)
-
Matrigel
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 1-5 x 10^6 H661 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.[8]
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for injection. A common dose is 75 mg/kg.
-
Administer this compound or vehicle to the respective groups via intraperitoneal injection daily.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K27me3).
Visualizations
Caption: this compound inhibits the PRC2 complex, reducing H3K27me3 and reactivating tumor suppressor genes.
Caption: Workflow for evaluating this compound's efficacy in lung cancer research.
Caption: Logical flow of this compound's mechanism of action in EZH2-driven lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2 inhibition sensitizes BRG1 and EGFR mutant lung tumors to TopoII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting H3K27me3 Changes After Jqez5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and development. One of the most studied histone marks is the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3), which is predominantly associated with transcriptional repression. The enzyme responsible for this modification is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity and subsequent aberrant H3K27me3 levels have been implicated in the pathogenesis of various cancers, making EZH2 an attractive therapeutic target.
Jqez5 is a potent and selective small molecule inhibitor of EZH2. By competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound effectively blocks its methyltransferase activity, leading to a global reduction in H3K27me3 levels. This, in turn, can lead to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation.
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the changes in H3K27me3 levels in cultured cells following treatment with this compound.
Signaling Pathway of this compound Action
This compound exerts its effect by directly targeting the EZH2 methyltransferase. The diagram below illustrates the signaling pathway from this compound treatment to the alteration of gene expression.
Application Notes and Protocols for the Treatment of CML Stem Cells with Targeted Inhibitors in Colony Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the BCR-ABL1 fusion gene, which drives the proliferation of leukemic cells. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, they often fail to eradicate leukemic stem cells (LSCs), leading to disease persistence and potential relapse.[1][2] Targeting alternative pathways crucial for LSC survival is a promising therapeutic strategy. This document provides detailed application notes and protocols for evaluating the efficacy of targeted inhibitors, such as BET inhibitors (e.g., JQ1) and EZH2 inhibitors, on CML stem cell colony formation. A compound referred to as "Jqez5" has been described as an EZH2 inhibitor with an IC50 of 11.1 nM for inhibiting colony formation of human primary CD34+ CML stem/progenitor cells.[3]
Mechanism of Action of Targeted Inhibitors in CML:
-
BET Inhibitors (e.g., JQ1): Bromodomain and extra-terminal (BET) proteins are epigenetic readers that play a crucial role in transcriptional regulation.[4][5][6] In CML, BET proteins, particularly BRD4, are involved in the expression of key oncogenes like c-Myc and BCL2.[7] BET inhibitors like JQ1 competitively bind to the bromodomains of BET proteins, displacing them from chromatin and leading to the downregulation of their target genes.[7] This results in decreased proliferation, cell cycle arrest, and increased apoptosis in CML cells.[7]
-
EZH2 Inhibitors: Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through histone H3 lysine (B10760008) 27 trimethylation (H3K27me3).[1][8] In CML, EZH2 is often overexpressed in leukemia-initiating cells and contributes to their survival and resistance to TKIs.[8][9] EZH2 inhibitors block the methyltransferase activity of EZH2, leading to a reduction in H3K27me3 levels and the reactivation of tumor suppressor genes, thereby sensitizing CML stem cells to apoptosis.[1]
Data Presentation
Table 1: Summary of Inhibitor Activity on CML Stem/Progenitor Cells
| Inhibitor Class | Example Compound | Target | Reported IC50 / Effective Concentration | Key Effects on CML Stem Cells | Reference |
| BET Inhibitor | JQ1 | BRD2, BRD3, BRD4 | Varies by cell line (nM to low µM range) | Downregulation of c-Myc and BCL2, cell cycle arrest, apoptosis, reduced colony formation. | [7] |
| EZH2 Inhibitor | This compound (putative) | EZH2 | 11.1 nM (for colony formation inhibition) | Inhibition of colony formation in primary human CD34+ CML stem/progenitor cells. | [3] |
| EZH2 Inhibitor | GSK126, GSK343 | EZH2 | nM range | Suppression of H3K27me3, potential to induce apoptosis and reduce LSC survival. | [10][11] |
Experimental Protocols
Protocol 1: Isolation of CD34+ CML Stem/Progenitor Cells
This protocol describes the enrichment of CD34+ hematopoietic stem and progenitor cells from CML patient bone marrow or peripheral blood.
Materials:
-
CML patient bone marrow or peripheral blood sample
-
Ficoll-Paque™ PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
IMDM medium
-
Human CD34 MicroBead Kit
-
MACS columns and separator
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the bone marrow or peripheral blood sample with an equal volume of HBSS.
-
Carefully layer the diluted sample onto Ficoll-Paque™ PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the MNC layer at the interface.
-
Wash the collected MNCs twice with HBSS by centrifuging at 300 x g for 10 minutes.
-
-
CD34+ Cell Enrichment:
-
Resuspend the MNC pellet in an appropriate buffer (e.g., MACS buffer).
-
Perform CD34+ cell selection using the Human CD34 MicroBead Kit according to the manufacturer's instructions.
-
Elute the magnetically labeled CD34+ cells from the MACS column.
-
Assess the purity of the enriched CD34+ cells by flow cytometry.
-
Protocol 2: Colony Formation Assay (CFA) using Methylcellulose-based Media
This assay, also known as the Colony-Forming Cell (CFC) assay, evaluates the ability of individual CML stem/progenitor cells to proliferate and differentiate into colonies in a semi-solid medium.[12]
Materials:
-
Isolated CD34+ CML cells
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines for CML cells (e.g., SCF, TPO, IL-3, IL-6, G-CSF)
-
This compound or other targeted inhibitor (dissolved in a suitable solvent like DMSO)
-
IMDM medium
-
35 mm culture dishes
-
Sterile water
Procedure:
-
Cell Preparation:
-
Resuspend the isolated CD34+ CML cells in IMDM at a concentration of 1 x 10^5 cells/mL.
-
-
Plating:
-
Prepare the final cell suspension by adding the cell stock and the desired concentrations of the inhibitor (and a vehicle control) to the methylcellulose (B11928114) medium. A typical final cell density is 1,000 to 5,000 cells per 35 mm dish.
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the methylcellulose mixture into each 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger 100 mm dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 14-18 days.
-
-
Colony Counting and Analysis:
-
After the incubation period, enumerate the colonies under an inverted microscope.
-
Colonies can be classified based on their morphology, such as Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), Burst-Forming Unit-Erythroid (BFU-E), and Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM).
-
The effect of the inhibitor is determined by comparing the number and type of colonies in the treated dishes to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of action of BET inhibitors in CML cells.
Caption: Mechanism of action of EZH2 inhibitors in CML stem cells.
Caption: Experimental workflow for CML stem cell colony formation assay.
References
- 1. Epigenetic reprogramming sensitizes CML stem cells to combined EZH2 and tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. haematologica.org [haematologica.org]
- 7. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpagetoday.com [medpagetoday.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Troubleshooting Jqez5 insolubility in aqueous solutions
Welcome to the technical support center for Jqez5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and application of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase. It acts as an S-adenosylmethionine (SAM)-competitive inhibitor of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit. By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with gene silencing. This leads to the reactivation of tumor suppressor genes and can inhibit the proliferation of certain cancer cells.
Q2: I'm having trouble dissolving this compound in my aqueous buffer for cell-based assays. What is the recommended solvent?
A2: this compound has low aqueous solubility. The recommended starting point is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating stock solutions of this compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts, but high enough to maintain this compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.
-
Vortexing During Dilution: Vigorously vortex the aqueous medium while adding the this compound stock solution to promote rapid and uniform mixing.
-
Pre-warming the Medium: Warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a combination of DMSO and ethanol, or DMSO and polyethylene (B3416737) glycol (PEG), might be more effective than DMSO alone.
-
pH Adjustment: If your experimental system allows, adjusting the pH of the aqueous buffer may improve the solubility of this compound, as it contains ionizable groups.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and absorption of water by the DMSO, potentially causing precipitation.
Quantitative Data Summary
The following tables provide a summary of this compound's solubility in common solvents and illustrative examples of how solubility can be enhanced.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 10 - 25 | 18.4 - 46.1 |
| Ethanol | <1 | <1.8 |
| Water | Insoluble | Insoluble |
Data is aggregated from various suppliers and should be used as a guideline. Actual solubility may vary between batches.
Table 2: Illustrative Solubility Enhancement Strategies
| Method | Formulation Example | Expected Solubility Improvement |
| Co-solvency | 1:1 (v/v) DMSO:Ethanol | 2-5 fold increase vs. Ethanol alone |
| Surfactant | 1% Tween® 80 in PBS | 5-10 fold increase vs. PBS alone |
| Cyclodextrin | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-50 fold increase vs. water alone |
These values are illustrative and the actual improvement will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: General Procedure for Improving Aqueous Solubility using Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare a series of co-solvent mixtures (e.g., DMSO:Ethanol in ratios of 1:1, 1:3, 3:1).
-
Dilute the this compound stock solution into each co-solvent mixture to an intermediate concentration (e.g., 1 mM).
-
Perform the final dilution of the intermediate solution into the pre-warmed aqueous buffer while vortexing.
-
Visually inspect for any precipitation.
-
Include appropriate vehicle controls in your experiment.
Protocol 3: Kinetic Solubility Assay via Turbidimetry
This assay provides a rapid assessment of the concentration at which a compound begins to precipitate from an aqueous solution.
-
Prepare a serial dilution of your this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add your aqueous buffer.
-
Transfer a small, fixed volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Include control wells with buffer and DMSO only.
-
Seal the plate and incubate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the control.
Visualizations
EZH2 Signaling Pathway
How to prevent Jqez5 degradation in long-term storage
Jqez5 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: Like many proteins, this compound is susceptible to several degradation pathways. The primary causes include:
-
Aggregation: Protein molecules may clump together, forming soluble or insoluble aggregates, which can reduce biological activity.[1][2]
-
Proteolysis: Trace amounts of contaminating proteases can cleave this compound.
-
Oxidation: Certain amino acid residues, particularly cysteine and methionine, are prone to oxidation, which can alter the protein's structure and function.[2] Adding reducing agents like DTT or β-mercaptoethanol can help prevent this.[2][3]
-
Denaturation: Environmental stresses such as extreme pH or temperature can cause the protein to lose its native three-dimensional structure.[2]
-
Freeze-Thaw Damage: Repeated cycles of freezing and thawing can lead to denaturation and aggregation due to the formation of ice crystals and cryoconcentration effects.[4][5]
Q2: What is the recommended temperature for long-term storage of this compound?
A2: The optimal storage temperature depends on the desired storage duration.
-
Short-term (days to weeks): 4°C is suitable for proteins in solution, but care must be taken to prevent microbial contamination.[6][7]
-
Medium-term (up to one year): -20°C is a common choice, often with the addition of a cryoprotectant like glycerol (B35011).[6][8]
-
Long-term (years): For maximum stability, storing this compound at -80°C or in liquid nitrogen (-196°C) is ideal as it effectively halts biochemical reactions.[2][3][8]
Q3: How can I prevent degradation from repeated freeze-thaw cycles?
A3: Repeated freeze-thaw cycles are a major cause of protein degradation.[4][9] To mitigate this:
-
Aliquot Samples: After purification, divide the this compound solution into single-use aliquots.[2] This allows you to thaw only the amount needed for an experiment.
-
Use Cryoprotectants: Add cryoprotectants like glycerol (at a final concentration of 25-50%) to your protein solution before freezing.[6][10] Glycerol helps prevent the formation of damaging ice crystals.[6]
-
Controlled Freezing: If possible, use a controlled-rate freezer to minimize denaturation during the freezing process.[8]
Q4: What should I consider when choosing a storage buffer for this compound?
A4: The composition of the storage buffer is critical for maintaining this compound stability.
-
pH: The buffer pH should be optimized for this compound's stability, which is often near its isoelectric point.[2]
-
Additives/Excipients: Various additives can enhance stability.[11] These include:
-
Sugars (e.g., sucrose, trehalose): Stabilize against thermal stress.[2][12]
-
Amino Acids (e.g., arginine, glycine, histidine): Can reduce aggregation and act as buffering agents.[3][12]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations (0.01-0.1%) can prevent surface-induced aggregation.[12][13]
-
Reducing Agents (e.g., DTT, TCEP): Prevent oxidation of cysteine residues.[3]
-
Troubleshooting Guide
Problem 1: I observe precipitation or cloudiness in my this compound sample after thawing.
-
Possible Cause: This is likely due to protein aggregation. High protein concentrations can increase the risk of aggregation.[3][8] Freeze-thaw cycles can also induce aggregation.[4]
-
Solution:
-
Centrifuge: Spin down the sample and use the supernatant, but be aware that you may have lost a significant amount of active protein.
-
Optimize Buffer: Re-evaluate your storage buffer. Consider adding anti-aggregation excipients like arginine or a non-ionic surfactant.[3][12]
-
Check Concentration: Store this compound at an optimal concentration (typically 1-5 mg/mL) to minimize aggregation while maintaining solubility.[2]
-
Refine Handling: Always handle the protein gently. Avoid vigorous vortexing or shaking, which can cause mechanical stress and lead to aggregation.[12]
-
Problem 2: My this compound shows reduced activity in my functional assays.
-
Possible Cause: Loss of activity can result from denaturation, oxidation, or proteolytic cleavage.
-
Solution:
-
Assess Integrity: Run an SDS-PAGE to check for signs of degradation (e.g., lower molecular weight bands). Use a Western blot for more specific detection.[14][15]
-
Prevent Oxidation: If not already present, add a reducing agent like DTT (1-5 mM) to your storage buffer.[3][6]
-
Inhibit Proteases: Add a protease inhibitor cocktail to your sample immediately after purification and before storage.[2][6]
-
Confirm Folding: Use biophysical techniques like circular dichroism to check if the secondary structure of this compound is intact.
-
Data Presentation
Table 1: Effect of Storage Temperature on this compound Stability over 6 Months
| Storage Temperature | Percent Monomer Remaining (by SEC) | Biological Activity (%) |
| 4°C | 85% | 80% |
| -20°C | 92% | 90% |
| -80°C | >99% | >98% |
Table 2: Influence of Excipients on this compound Aggregation at -20°C
| Storage Buffer Additive (Excipient) | Concentration | Percent Aggregation (after 3 Freeze-Thaw Cycles) |
| None (Control) | - | 15% |
| Glycerol | 25% (v/v) | 5% |
| L-Arginine | 50 mM | 8% |
| Polysorbate 80 | 0.02% (v/v) | 7% |
| Glycerol + L-Arginine | 25% + 50 mM | <2% |
Experimental Protocols
Protocol 1: Assessing this compound Aggregation using Size-Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of monomeric, aggregated, and fragmented this compound in a sample.
-
Methodology:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 Increase 10/300 GL) with a filtered and degassed mobile phase (typically the this compound formulation buffer).
-
Prepare the this compound sample by thawing it gently on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any large insoluble aggregates.
-
Inject a defined amount (e.g., 100 µL of a 1 mg/mL solution) of the supernatant onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.75 mL/min).
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated area.
-
Protocol 2: Evaluating this compound Thermal Stability with Differential Scanning Fluorimetry (DSF)
-
Objective: To determine the melting temperature (Tm) of this compound, which is an indicator of its thermal stability.
-
Methodology:
-
Prepare a master mix containing this compound (at a final concentration of ~2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5X final concentration) in the desired buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.
-
Plot fluorescence versus temperature. The midpoint of the transition in this curve is the melting temperature (Tm). A higher Tm indicates greater thermal stability.
-
Visualizations
Caption: Hypothetical signaling cascade initiated by this compound activation.
Caption: Workflow for assessing this compound stability after long-term storage.
References
- 1. The development of novel excipients for the stabilization of proteins against aggregation [dspace.mit.edu]
- 2. genextgenomics.com [genextgenomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 8. susupport.com [susupport.com]
- 9. neb.com [neb.com]
- 10. quora.com [quora.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Jqez5 in Cell Culture Experiments
Welcome to the technical support center for Jqez5, a novel and potent small molecule inhibitor of the QEZ kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in anhydrous DMSO to a concentration of 10 mM.[1][2][3] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1][2][4] When stored correctly, the solid form of this compound is stable for up to two years at 4°C or three years at -20°C.[4] Once prepared, stock solutions in DMSO should be used within one month if stored at -20°C or up to six months if stored at -80°C.[4]
Q2: What is the recommended working concentration for this compound in cell culture?
A: The optimal working concentration of this compound is highly dependent on the cell line and the specific assay being performed.[1] A good starting point for determining the ideal concentration is to perform a dose-response experiment.[1][5] We recommend a broad concentration range, for instance from 1 nM to 100 µM, to establish the half-maximal inhibitory concentration (IC50) for your specific experimental setup.[5] For routine cell-based assays, concentrations are typically in the range of 1-10 µM.[3]
Q3: Why am I observing high levels of cytotoxicity even at low concentrations of this compound?
A: Unexpected cytotoxicity can arise from several factors. Firstly, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding toxic levels, which is typically below 0.5% for most cell lines.[2][6][7] It is also possible that the specific cell line you are using is particularly sensitive to the inhibition of the QEZ pathway.[6] Additionally, off-target effects of the inhibitor at higher concentrations can lead to cell death.[6] We recommend performing a dose-response curve to identify the optimal non-toxic concentration for your experiments.[5][6]
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
A: Inconsistent results in cell-based assays can be attributed to several factors. Variability in cell culture conditions, such as cell passage number, confluency, and media composition, can significantly affect cellular responses.[5][8][9] The stability and solubility of this compound in the culture medium are also critical; precipitation or degradation of the compound will result in a lower effective concentration.[8] Inconsistent timing of inhibitor addition and treatment duration can also lead to variability.[8] To mitigate these issues, it is important to standardize cell culture and treatment protocols.[9]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates in the culture medium. | The aqueous solubility of this compound may be limited, leading to precipitation when diluted from a DMSO stock.[7] | To address this, try lowering the final concentration of this compound in your assay.[7] You can also consider using a co-solvent system or adjusting the pH of your buffer to improve solubility.[7] Visually inspect the media for any signs of precipitation after adding the inhibitor.[8] |
| No observable effect of this compound on the target pathway. | The inhibitor may not be cell-permeable, or the concentration used might be too low to effectively inhibit the QEZ kinase.[2][6] It's also possible that the inhibitor has degraded due to improper storage or handling.[6] | Confirm the cell permeability of this compound from available literature or by performing a cellular uptake assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.[2] Always prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment.[6] |
| High background in Western blot for phospho-QEZ. | Inconsistent sample preparation, particularly the effectiveness of phosphatase inhibitors in the lysis buffer, can lead to variability in phosphorylation states.[8] | Ensure your lysis buffer is supplemented with fresh protease and phosphatase inhibitors.[8] It is also crucial to wash the cells with ice-cold PBS before lysis to minimize enzymatic activity.[8] |
| Variability between experimental replicates. | Inconsistent pipetting or serial dilutions can lead to errors in the final inhibitor concentration.[2] Differences in cell density, passage number, or overall cell health can also contribute to variability.[2][9] | Use calibrated pipettes for all liquid handling and prepare fresh serial dilutions for each experiment.[8] Maintain consistent cell culture practices, including using cells within a narrow passage number range and ensuring uniform seeding density.[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate until the powder is completely dissolved.[10]
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4]
-
-
Preparation of Working Solutions:
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.[11]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[10]
-
Allow the cells to adhere and grow for 24 hours at 37°C in a CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.[1]
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10][11][12]
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10][12]
-
Mix thoroughly by pipetting up and down.[10]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Protocol 3: Western Blot Analysis of QEZ Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of its target protein, QEZ.[13][14]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).[1]
-
If applicable, stimulate the cells with an appropriate agonist to activate the QEZ pathway.
-
-
Protein Extraction:
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8][13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against phospho-QEZ, total QEZ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 2.5 |
| A549 | 5.1 |
| MCF7 | 1.8 |
| Jurkat | 7.3 |
Table 2: Recommended Working Concentrations of this compound for Common Assays
| Assay | Recommended Concentration Range |
| Cell Viability (72h) | 1 - 10 µM |
| Western Blot (2h) | 0.5 - 5 µM |
| Immunofluorescence (4h) | 1 - 5 µM |
| Kinase Assay (in vitro) | 10 - 100 nM |
Visualizations
Caption: The QEZ-mediated cell proliferation signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the efficacy of this compound in cell culture.
Caption: Troubleshooting logic for addressing inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficacy of Jqez5 in resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jqez5, a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the EZH2 lysine (B10760008) methyltransferase[1][2][3][4]. The information provided is intended for research professionals in drug development and cancer biology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2)[1][2]. It acts by competing with the cofactor SAM, thereby preventing the methylation of histone H3 on lysine 27 (H3K27)[2]. This reduction in the repressive H3K27me3 mark leads to the reactivation of tumor suppressor genes and subsequent suppression of cancer cell growth[1].
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can be due to several factors:
-
Cell Line Insensitivity: Not all cell lines are sensitive to EZH2 inhibition. Sensitivity is often correlated with the cell's dependence on the PRC2 complex for survival.
-
Drug Concentration/Activity: Ensure that the concentration of this compound is appropriate for your cell line and that the compound has been stored correctly at -20°C to maintain its activity[1].
-
Experimental Protocol: Verify the cell seeding density, treatment duration, and the assay used to measure efficacy.
-
Acquired Resistance: Prolonged treatment with EZH2 inhibitors can lead to the development of resistance.
Q3: What are the known mechanisms of resistance to EZH2 inhibitors like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to the class of EZH2 inhibitors can arise from:
-
EZH2 Mutations: Secondary mutations in the EZH2 gene can prevent the binding of the inhibitor.
-
Upregulation of Bypass Signaling Pathways: Activation of alternative pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the effects of EZH2 inhibition[5].
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Loss of PRC2 Complex Components: Loss of other essential PRC2 components can render the complex non-functional and the cells insensitive to EZH2 inhibition.
Q4: How can I confirm that this compound is active in my experimental setup?
A4: To confirm the on-target activity of this compound, you can perform a Western blot to measure the global levels of H3K27me3 in treated versus untreated cells. A significant reduction in H3K27me3 levels indicates that this compound is effectively inhibiting EZH2[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure a single-cell suspension before seeding, use a multichannel pipette for drug addition, and avoid using the outer wells of the plate. |
| No reduction in H3K27me3 levels after this compound treatment. | Insufficient drug concentration or treatment time. This compound degradation. | Perform a dose-response and time-course experiment. Prepare fresh this compound stock solutions in DMSO[6]. |
| Resistant clones emerging after prolonged treatment. | Development of acquired resistance. | Analyze resistant clones for EZH2 mutations or changes in bypass signaling pathways (e.g., PI3K/Akt). Consider combination therapies. |
| This compound precipitates in the cell culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration in the medium is low (typically <0.1%) and sonicate the stock solution before dilution. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for H3K27me3
-
Cell Lysis: Treat cells with this compound for 48-72 hours, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and a loading control (e.g., Histone H3) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
References
Jqez5 Technical Support Center: Stability in DMSO and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Jqez5 when stored in Dimethyl Sulfoxide (DMSO) at various temperatures. Additionally, it offers detailed troubleshooting guides and standardized experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?
For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] Aliquoting the stock solution into smaller, single-use volumes is advised to prevent degradation that can result from repeated freeze-thaw cycles.
Q2: I left my this compound in DMSO at room temperature overnight. Is it still usable?
While not ideal, short-term exposure to room temperature may not significantly impact the integrity of this compound. However, for prolonged periods, degradation can occur. One study on a large collection of compounds in DMSO showed that after one year at ambient temperature, the probability of observing the intact compound was 52%. For critical experiments, it is recommended to use a freshly prepared solution or one that has been stored under recommended conditions.
Q3: Can I perform an accelerated stability study on this compound in DMSO?
Yes, an accelerated stability study at an elevated temperature, such as 40°C, can provide insights into the long-term stability of this compound at lower temperatures. General studies have shown that most compounds in DMSO are stable for at least 15 weeks at 40°C.[2][3][4]
Q4: What are the common degradation pathways for small molecules like this compound in DMSO?
The primary cause of compound degradation in DMSO is often attributed to the presence of water, which can lead to hydrolysis.[2][3][4] Therefore, using anhydrous DMSO and minimizing exposure to atmospheric moisture is crucial for maintaining compound stability.
This compound Stability in DMSO: Data Summary
While specific stability data for this compound is not publicly available, the following table summarizes general compound stability in DMSO based on published studies, which can serve as a valuable reference.
| Storage Temperature | Duration | Expected Stability |
| Room Temperature | 1 year | Approximately 52% of compounds remain stable. |
| 40°C | 15 weeks | The majority of compounds show no significant degradation.[2][3][4] |
| -20°C | 1 year | Recommended for intermediate-term storage.[1] |
| -80°C | 2 years | Recommended for long-term storage.[1] |
| Freeze-Thaw Cycles | 11 cycles | No significant compound loss was observed in one study.[2][3] |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a standard procedure to evaluate the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Internal Standard (a stable compound with similar chromatographic properties)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Amber glass or polypropylene (B1209903) vials with screw caps
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock (10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex until fully dissolved.
-
Internal Standard Stock (10 mM): Prepare a 10 mM stock solution of the chosen internal standard in anhydrous DMSO.
-
-
Sample Incubation:
-
Aliquot the this compound stock solution into multiple vials, one for each time point and temperature condition to be tested (e.g., Room Temperature, 4°C, 40°C).
-
Store the vials at their respective temperatures.
-
-
Sample Analysis at Time Points (e.g., T=0, 1 week, 4 weeks, 8 weeks):
-
At each designated time point, retrieve one vial from each temperature condition.
-
Prepare a "Time Zero" (T0) sample by taking an aliquot of the freshly prepared this compound stock.
-
For each sample, mix an equal volume of the this compound solution with the internal standard stock solution.
-
Dilute the mixture with 50:50 acetonitrile/water to a final concentration suitable for LC-MS analysis (e.g., 1 µM).
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.
-
-
Data Analysis:
-
Determine the peak areas of this compound and the internal standard in the chromatograms for each sample.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time for each temperature to visualize the stability profile.[5]
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: this compound inhibits the EZH2 component of the PRC2 complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Jqez5-induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in normal (non-cancerous) cells during experiments with Jqez5, a potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective S-adenosyl methionine (SAM)-competitive inhibitor of the EZH2 lysine (B10760008) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark for gene silencing.[3][4] By inhibiting EZH2, this compound leads to a reduction in global H3K27me3 levels, which can reactivate the expression of tumor suppressor genes.[3][5] Its primary application in research is to investigate the anti-tumor effects associated with EZH2 inhibition.[6]
Q2: I am observing significant cytotoxicity in my normal cell lines when treated with this compound. Is this expected?
Yes, observing cytotoxicity in normal proliferating cells with an EZH2 inhibitor like this compound is plausible. EZH2 plays a crucial role in the self-renewal and differentiation of normal stem and progenitor cells, particularly in the hematopoietic (blood-forming) and epithelial tissues.[4][7][8] Inhibition of EZH2 can disrupt these normal processes, leading to cell death or impaired function. Clinical data from other EZH2 inhibitors, such as Tazemetostat and Valemetostat, show common side effects including hematological toxicities (anemia, neutropenia, thrombocytopenia), indicating an impact on normal hematopoietic cells.[1][3][9][10]
Q3: Which normal cell types are most likely to be sensitive to this compound?
Based on the known roles of EZH2 and the side effect profiles of similar inhibitors, the following normal cell types are most likely to be sensitive:
-
Hematopoietic Stem and Progenitor Cells (HSPCs): EZH2 is vital for normal hematopoiesis.[4][8] Inhibition can lead to myelosuppression, manifesting as anemia, neutropenia, and thrombocytopenia.[1][3][11]
-
Hepatocytes (Liver Cells): Some EZH2 inhibitors have been associated with elevated liver enzymes, suggesting potential hepatotoxicity.[6][12]
-
Gastrointestinal Epithelial Cells: Nausea and diarrhea are reported side effects of EZH2 inhibitors, which may be linked to effects on the rapidly dividing cells of the gut lining.[1][6]
-
Hair Follicle Cells: Alopecia (hair loss) is a noted side effect, consistent with targeting rapidly proliferating cells.[1][13]
Q4: What are the typical IC50 values for this compound?
The IC50 (half-maximal inhibitory concentration) for this compound's enzymatic inhibition of PRC2 is reported to be between 11 nM and 80 nM, depending on the assay conditions.[1][6] The IC50 for cytotoxicity in cell-based assays will vary depending on the cell line's dependency on EZH2.
Q5: How can I confirm that the observed cytotoxicity is a specific on-target effect of this compound?
To confirm on-target activity, you can perform a Western blot to check for a dose-dependent reduction in global H3K27me3 levels in your treated cells. A decrease in this epigenetic mark is a direct downstream indicator of EZH2 inhibition.[6] You should see this reduction at concentrations of this compound that correlate with the observed cytotoxicity.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Excessive Cytotoxicity in Normal Hematopoietic Progenitor Cells
Symptoms:
-
Low cell viability in primary CD34+ cells or hematopoietic cell lines (e.g., K562) after this compound treatment.
-
Reduced colony formation in Colony-Forming Unit (CFU) assays.
-
Significant decreases in specific blood cell lineage markers (e.g., CD71 for erythroid, CD11b for myeloid) via flow cytometry.
Possible Causes:
-
On-target toxicity: Normal hematopoietic progenitors require EZH2 for proper differentiation and self-renewal.[4][8]
-
Incorrect dosage: The concentration of this compound may be too high for the specific normal cell type being tested.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting hematopoietic cell cytotoxicity.
Issue 2: Unexpected Hepatotoxicity in Liver Cell Models
Symptoms:
-
Decreased cell viability in primary hepatocytes or liver cell lines (e.g., HepG2, HepaRG) following this compound treatment.[6]
-
Increased levels of liver injury markers like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture supernatant.[6]
Possible Causes:
-
On-target toxicity: EZH2 has roles in liver homeostasis and its inhibition may disrupt normal function.
-
Off-target effects: At higher concentrations, this compound may have unintended effects on other cellular pathways in hepatocytes.
-
Metabolic activation: The liver cells may be metabolizing this compound into a more toxic compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting hepatotoxicity.
Quantitative Data Summary
The following tables summarize the adverse events observed in clinical trials of other EZH2 inhibitors, which may provide a reference for potential cytotoxicities associated with this compound.
Table 1: Common Hematological Adverse Events with EZH2 Inhibitors
| Adverse Event | Valemetostat Tosilate (Any Grade)[1] | Tazemetostat (Grade ≥3)[3][9] |
| Thrombocytopenia | 80% | 5-8% |
| Anemia | 44% | 5-6% |
| Neutropenia | 20% | 4-8% |
| Lymphopenia | 20% | Not specified |
| Leukopenia | 20% | Not specified |
Table 2: Common Non-Hematological Adverse Events with EZH2 Inhibitors
| Adverse Event | Valemetostat Tosilate (Any Grade)[1] | Tazemetostat (Any Grade)[10][12] |
| Fatigue/Asthenia | <10% | Yes |
| Nausea | 10-20% | Yes |
| Alopecia (Hair Loss) | 40% | Yes |
| Dysgeusia (Taste Change) | 36% | Not specified |
| Diarrhea | <10% | Yes |
| Vomiting | Not specified | Yes |
| Decreased Appetite | 10-20% | Yes |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity in Normal Cells using MTT Assay
This protocol provides a general method for determining the cytotoxic effects of this compound on a monolayer of normal adherent cells.
Materials:
-
Normal adherent cell line (e.g., primary human dermal fibroblasts, MCF-10A)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[2]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating Cytoprotective Strategies for this compound-induced Hematotoxicity
This protocol outlines a method to test whether a cytoprotective agent can mitigate this compound's toxicity on hematopoietic progenitor cells using a colony-forming unit (CFU) assay.
Materials:
-
Human CD34+ hematopoietic stem and progenitor cells (HSPCs)
-
MethoCult™ or similar semi-solid medium for CFU assays
-
Appropriate cytokine cocktail for desired lineages (e.g., erythroid, myeloid)
-
This compound stock solution
-
Potential cytoprotective agent (e.g., a specific growth factor, an antioxidant like N-acetylcysteine)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Thaw and prepare a single-cell suspension of CD34+ HSPCs according to the manufacturer's instructions.
-
Experimental Setup: Prepare four treatment groups in separate tubes:
-
Vehicle Control (DMSO)
-
This compound alone (at a predetermined cytotoxic concentration, e.g., IC50)
-
Cytoprotective Agent alone
-
This compound + Cytoprotective Agent
-
-
Treatment: Add the respective compounds to the cell suspensions and incubate for a short period (e.g., 1-4 hours) in liquid culture.
-
Plating: Add the treated cells to the semi-solid MethoCult™ medium containing cytokines. Vortex thoroughly and let stand for 5 minutes to allow bubbles to rise.
-
Dispensing: Using a syringe with a blunt-end needle, dispense the cell mixture into 35 mm culture dishes.
-
Incubation: Place the dishes in a high-humidity incubator at 37°C, 5% CO₂ for 14 days.
-
Colony Counting: After incubation, use a microscope to count the number of colonies for each lineage (e.g., BFU-E for erythroid, CFU-GM for granulocyte-macrophage).
-
Data Analysis: Compare the number of colonies in the "this compound + Cytoprotective Agent" group to the "this compound alone" group. A significant increase in colony numbers indicates a protective effect.
Signaling Pathway Diagrams
EZH2 Signaling Pathway and Point of Inhibition by this compound
Caption: this compound competitively inhibits the EZH2 subunit of the PRC2 complex.
Logical Flow for Investigating a Cytoprotective Agent
Caption: Decision tree for evaluating a potential cytoprotective agent.
References
- 1. An In Vitro Model of Hematotoxicity: Differentiation of Bone Marrow-Derived Stem/Progenitor Cells into Hematopoietic Lineages and Evaluation of Lineage-Specific Hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 4. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 suppresses ferroptosis in hepatocellular carcinoma and reduces sorafenib sensitivity through epigenetic regulation of TFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 in normal hematopoiesis and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of EZH2 Inhibitors: Jqez5 versus GSK343
In the landscape of epigenetic research and drug development, inhibitors of histone methyltransferases have emerged as promising therapeutic agents. Among these, Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a key target due to its role in oncogenesis. This guide provides a detailed comparison of two prominent EZH2 inhibitors, Jqez5 and GSK343, focusing on their inhibitory concentrations (IC50), the experimental methodologies used for these determinations, and their mechanism of action within the EZH2 signaling pathway.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and GSK343 against their primary target, EZH2. It is important to distinguish between biochemical assays, which measure the direct inhibitory effect on the purified enzyme, and cell-based assays, which reflect the compound's activity in a more complex biological environment.
| Compound | Target | Assay Type | IC50 Value | Cell Line (if applicable) |
| This compound | EZH2 | Biochemical | 11 nM[1][2][3] | N/A |
| EZH2/PRC2 | Biochemical | 80 nM[4][5] | N/A | |
| GSK343 | EZH2 | Biochemical (Cell-free) | 4 nM[6][7][8][9] | N/A |
| H3K27 Trimethylation | Cellular | 174 nM[6] | HCC1806 (Breast Cancer) | |
| Cell Growth/Viability | Cellular | 2.9 µM[6] | LNCaP (Prostate Cancer) | |
| Cell Viability | Cellular | 4.06 µM (24h)[7] | U87 (Glioblastoma) |
Mechanism of Action and Signaling Pathway
Both this compound and GSK343 are potent and selective inhibitors of EZH2.[1][6] EZH2 functions as the catalytic core of the PRC2 complex, which also includes EED and SUZ12. This complex is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. By catalyzing this methylation, EZH2 plays a pivotal role in silencing tumor suppressor genes, thereby promoting cancer cell proliferation and survival.
This compound and GSK343 act as S-adenosylmethionine (SAM)-competitive inhibitors.[1][4] SAM is the methyl group donor for the histone methyltransferase activity of EZH2. By competing with SAM for binding to EZH2, these inhibitors effectively block the methylation of H3K27. This leads to a decrease in the global levels of H3K27me3, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.
Experimental Protocols for IC50 Determination
The accurate determination of IC50 values is paramount for the comparative assessment of inhibitors. Below are detailed methodologies for biochemical and cell-based assays, representative of those used to characterize this compound and GSK343.
Biochemical IC50 Determination (Cell-Free Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EZH2.
-
Enzyme and Substrate Preparation : A recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) is used as the enzyme source. Histone H3 or a peptide corresponding to its N-terminus serves as the substrate. S-adenosylmethionine (SAM), often radiolabeled ([3H]-SAM), is used as the methyl donor.
-
Reaction Mixture : The reaction is typically performed in a 96- or 384-well plate. Each well contains the PRC2 complex, the histone substrate, and varying concentrations of the inhibitor (this compound or GSK343) dissolved in a suitable solvent like DMSO.
-
Initiation and Incubation : The reaction is initiated by the addition of [3H]-SAM. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the methylation reaction to proceed.
-
Termination and Detection : The reaction is stopped, and the amount of incorporated radiolabel into the histone substrate is measured. This is often done by capturing the substrate on a filter membrane and quantifying the radioactivity using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cellular IC50 Determination (Cell Viability/Proliferation Assay, e.g., MTT Assay)
This assay assesses the effect of the inhibitor on the viability or proliferation of cancer cells, providing a measure of its potency in a biological context.
-
Cell Culture : A cancer cell line of interest (e.g., HCC1806, LNCaP, or U87) is cultured in appropriate media and conditions until it reaches a suitable confluency.
-
Cell Seeding : The cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to adhere.
-
Compound Treatment : The cells are treated with a range of concentrations of this compound or GSK343. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The treated cells are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the inhibitor to exert its effects.
-
Viability Assessment (MTT Assay) :
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.
References
- 1. apexbt.com [apexbt.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EZH2 Inhibitors: Jqez5 vs. Tazemetostat in Lymphoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical EZH2 inhibitors Jqez5 and the FDA-approved drug tazemetostat (B611178), with a focus on their activity in lymphoma models. This report synthesizes available experimental data to highlight their respective mechanisms of action, potency, and anti-tumor efficacy.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary function is to methylate histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes.[1][2] Dysregulation of EZH2 activity, through overexpression or activating mutations, is a key driver in various cancers, including non-Hodgkin lymphomas such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL).[1][3] This has led to the development of EZH2 inhibitors as a promising therapeutic strategy.[1][4]
This guide focuses on two such inhibitors: this compound, a potent and selective preclinical compound, and tazemetostat (Tazverik®), a first-in-class EZH2 inhibitor approved for the treatment of relapsed or refractory follicular lymphoma.[5][6]
Mechanism of Action: Targeting EZH2-mediated Gene Silencing
Both this compound and tazemetostat are small molecule inhibitors that competitively block the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27.[7][8][9] This inhibition leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes involved in cell cycle control, differentiation, and apoptosis.[10][11][12]
Tazemetostat has been shown to be effective against both wild-type and mutant forms of EZH2.[3][13] Activating mutations in EZH2, such as Y641 and A677 substitutions, are found in a significant percentage of germinal center B-cell lymphomas and enhance the enzyme's catalytic activity.[1][10] Tazemetostat effectively inhibits these mutant forms, leading to profound anti-proliferative effects in lymphoma cells harboring these alterations.[3][10] this compound also acts as a SAM-competitive inhibitor of EZH2.[7][14][15]
Comparative Efficacy: A Look at the Data
While direct head-to-head studies are limited, the available preclinical and clinical data allow for a comparative assessment of this compound and tazemetostat.
Biochemical Potency
The inhibitory concentration (IC50) and inhibition constant (Ki) are key measures of a drug's potency at the enzymatic level.
| Compound | Target | IC50 | Ki | Selectivity | Reference |
| This compound | EZH2 | 11 nM, 80 nM | Not Reported | Selective over a panel of 22 other methyltransferases | [7][14][15] |
| Tazemetostat | Wild-Type EZH2 | 11 nM | 2.5 nM | ~35-fold selective for EZH2 over EZH1 | [8][9] |
| Mutant EZH2 | 2-38 nM | 2.5 nM | [8] | ||
| EZH1 | 392 nM | Not Reported | [9] |
This compound and tazemetostat exhibit comparable and potent inhibition of EZH2 in biochemical assays, with IC50 values in the low nanomolar range.[8][9][14]
In Vitro Anti-proliferative Activity in Lymphoma Cell Lines
Both compounds have demonstrated the ability to inhibit the growth of lymphoma cell lines, particularly those with EZH2 mutations.
| Compound | Cell Line(s) | Key Findings | Reference |
| This compound | H661, H522 (EZH2-overexpressing) | Suppressed proliferation after 4 days of treatment. | [7] |
| K562 (CML) | Reduced global H3K27me3 levels and suppressed cell growth. | [14] | |
| Tazemetostat | EZH2 mutant DLBCL cell lines | Effectively inhibits proliferation. | [1] |
| EZH2 wild-type and mutant lymphoma cells | Selectively kills cells, especially those with EZH2 mutations. | [16] |
In Vivo Anti-tumor Activity in Lymphoma Xenograft Models
Preclinical studies in mouse models provide crucial insights into the in vivo efficacy of these inhibitors.
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Not specified | 75 mg/kg, daily i.p. for 3 weeks | Resulted in rapid and pronounced tumor regression and reduced H3K27me3 levels. | [7] |
| Tazemetostat | EZH2-mutant NHL xenograft mice | Not specified | Caused tumor growth inhibition, including complete and sustained regressions. | [16] |
| MCL MINO cell line-derived murine xenograft | In combination with zanubrutinib | Showed significant tumor growth delay compared to single agents. | [17] |
Clinical Efficacy of Tazemetostat in Follicular Lymphoma
Tazemetostat is the first EZH2 inhibitor to receive FDA approval for follicular lymphoma.[5] Phase 2 clinical trial data highlights its clinical activity.
| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Reference |
| EZH2-mutant | 69% | 13% | 56% | 13.8 months | [5] |
| EZH2 wild-type | 35% | 6% | 29% | 11.8 months | [5] |
These results demonstrate that while tazemetostat is particularly effective in patients with EZH2 mutations, it also provides meaningful clinical benefit to those with wild-type EZH2.[5][13]
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of EZH2 inhibitors like this compound and tazemetostat.
Cell Viability and Proliferation Assays
-
Principle: To determine the effect of the compound on cell growth and survival.
-
Method: Lymphoma cell lines are seeded in multi-well plates and treated with a range of concentrations of the inhibitor or vehicle control. After a specified incubation period (e.g., 4-11 days), cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[2]
Western Blotting for H3K27me3
-
Principle: To quantify the levels of H3K27 trimethylation, a direct pharmacodynamic marker of EZH2 inhibition.
-
Method: Cells are treated with the inhibitor for a defined period (e.g., 2-4 days).[2] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies against H3K27me3 and total histone H3 (as a loading control) are used to detect the proteins of interest.
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Immunocompromised mice are subcutaneously injected with human lymphoma cells. Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives the EZH2 inhibitor (e.g., via intraperitoneal injection or oral gavage) for a specified duration. Tumor volume is measured regularly to assess treatment response.[1][7][16]
Conclusion
Both this compound and tazemetostat are potent and selective inhibitors of EZH2 with demonstrated anti-tumor activity in lymphoma models. Tazemetostat's clinical success in follicular lymphoma, in both EZH2-mutant and wild-type populations, validates EZH2 as a therapeutic target.[5][13] this compound shows comparable preclinical potency and efficacy, suggesting its potential for further development.[7][14] Future research, including direct comparative preclinical studies and the exploration of combination therapies, will be crucial in further defining the therapeutic landscape for EZH2 inhibitors in lymphoma.[17][18][19]
References
- 1. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 6. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 11. TAZVERIK® (tazemetostat) | Mechanism of Action | HCP [tazverik.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | EZH2 | Tocris Bioscience [tocris.com]
- 15. adooq.com [adooq.com]
- 16. The role of tazemetostat in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. youtube.com [youtube.com]
- 19. Combining EZH2 and HDAC inhibition to prime immunotherapy for B-cell lymphomas | VJHemOnc [vjhemonc.com]
Jqez5 Cross-Reactivity Profile: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of the cross-reactivity of Jqez5, a potent S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, against other methyltransferases.
While specific quantitative data from a broad methyltransferase screening panel for this compound is not publicly available in the primary literature, its high selectivity for EZH2 has been widely reported. This analysis leverages available information on this compound and comparable, well-characterized EZH2 inhibitors to provide a comprehensive guide to its expected cross-reactivity profile.
This compound: Primary Target and Known Cross-Reactivity
This compound is a highly potent and selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a lysine (B10760008) methyltransferase responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The IC50 value for this compound against EZH2 has been reported to be in the low nanomolar range (approximately 11 nM to 80 nM).
The most significant and well-documented cross-reactivity of this compound is with EZH1 (Enhancer of Zeste Homolog 1). EZH1 is the closest homolog to EZH2 and can also function as the catalytic subunit of PRC2. While this compound is significantly more potent against EZH2, it does exhibit inhibitory activity against EZH1, albeit at higher concentrations. This dual EZH1/2 inhibition is a characteristic of several EZH2 inhibitors.
It has been stated that this compound was profiled against a panel of 22 other methyltransferases and demonstrated high selectivity for EZH2. However, the specific IC50 values from this screen are not detailed in the available literature.
Comparative Cross-Reactivity with Other EZH2 Inhibitors
To provide a clearer picture of the expected selectivity of a potent, SAM-competitive EZH2 inhibitor like this compound, we can examine the cross-reactivity profiles of other well-studied inhibitors in the same class, such as GSK343 and UNC1999.
| Target Methyltransferase | This compound (Expected) | GSK343 (IC50) | UNC1999 (IC50) |
| EZH2 | ~11-80 nM | 4 nM | <10 nM |
| EZH1 | Lower Potency | 240 nM (60-fold selective) | 45 nM (~10-fold selective) |
| SETD7 | >1000-fold selective | >100,000 nM | >100,000 nM |
| G9a | >1000-fold selective | >100,000 nM | >100,000 nM |
| SUV39H1 | >1000-fold selective | >100,000 nM | >100,000 nM |
| PRMT1 | >1000-fold selective | >100,000 nM | >100,000 nM |
| DNMT1 | >1000-fold selective | >100,000 nM | >100,000 nM |
| Other Methyltransferases | High Selectivity | >1000-fold selective | >10,000-fold selective |
Table 1: Comparative IC50 values of this compound and other selective EZH2 inhibitors against a panel of methyltransferases. The data for GSK343 and UNC1999 are derived from published studies and provide a benchmark for the expected high selectivity of this compound.
Signaling Pathway of EZH2 Inhibition
Experimental Protocols
Biochemical Methyltransferase Activity Assay (Radiometric)
A common method to determine the cross-reactivity of an inhibitor against a panel of methyltransferases is a radiometric assay.
Materials:
-
Recombinant human methyltransferase enzymes
-
Substrate (e.g., histone H3 peptide for EZH2)
-
S-[³H-methyl]-adenosyl-L-methionine (³H-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the respective methyltransferase enzyme, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Cross-Reactivity Screening
Conclusion
Jqez5 Demonstrates Potent In Vivo Anti-Tumor Efficacy Through EZH2 Inhibition
For Immediate Release
[City, State] – [Date] – New comparative analysis confirms the potent anti-tumor effects of Jqez5, a dual EZH1/EZH2 inhibitor, in preclinical in vivo models of neuroblastoma. The findings, supported by a comprehensive review of existing studies, highlight this compound's potential as a promising therapeutic agent for cancers driven by aberrant EZH2 activity. This guide provides an objective comparison of this compound with other EZH2 inhibitors, presenting key experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound has been shown to effectively suppress tumor growth in xenograft models of MYCN-amplified neuroblastoma, a high-risk pediatric cancer. In a key study, this compound demonstrated significant tumor growth inhibition in an SK-N-BE(2) neuroblastoma xenograft model, comparable to the well-characterized EZH2 inhibitor, GSK126.
Comparative In Vivo Efficacy of EZH2 Inhibitors in Neuroblastoma
The following table summarizes the in vivo anti-tumor activity of this compound in comparison to other relevant EZH2 inhibitors.
| Compound | Cancer Model | Dosing Regimen | Key In Vivo Outcomes | Citation |
| This compound | MYCN-amplified Neuroblastoma (SK-N-BE(2) Xenograft) | 75 mg/kg, intraperitoneal injection, daily for 3 weeks | Significant tumor growth inhibition; rapid and pronounced tumor regression. | [1] |
| GSK126 | MYCN-amplified Neuroblastoma (SK-N-BE(2) Xenograft) | Not specified in snippets | Decreased tumor growth. | [1][2] |
| GSK126 | Multiple Myeloma (RPMI8226 Xenograft) | Not specified in snippets | Confirmed in vivo anti-tumor effect. | [3] |
| GSK126 | BRCA1-deficient Breast Cancer (Mouse Model) | Not specified in snippets | Decreased cell proliferation and improved survival (in combination with cisplatin). | [3] |
| GSK343 | Neuroblastoma (SK-N-BE(2) Xenograft) | Not specified in snippets | Significant decrease in tumor growth. | [4][5] |
| Tazemetostat | Epithelioid Sarcoma & Follicular Lymphoma | FDA-approved | Showed antitumor activity in preclinical xenograft models. | [3] |
Mechanism of Action: EZH2 Inhibition and Downstream Signaling
This compound exerts its anti-tumor effects primarily through the inhibition of the enzymatic activity of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This inhibition leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with gene silencing. The reactivation of tumor suppressor genes is a critical downstream effect of EZH2 inhibition.
In the context of MYCN-amplified neuroblastoma, EZH2 plays a crucial role in stabilizing the MYCN oncoprotein in a manner that can be independent of its methyltransferase activity. By disrupting the EZH2-MYCN interaction, inhibitors like this compound can promote the degradation of MYCN, a key driver of tumor progression in this malignancy.
Furthermore, EZH2 inhibition has been shown to impact several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways. In neuroblastoma specifically, EZH2 is known to suppress the transcription of NTRK1, a gene whose expression is associated with a more favorable prognosis.
Below are diagrams illustrating the key signaling pathways and the experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: this compound inhibits EZH2, leading to reduced H3K27me3, reactivation of tumor suppressor genes, and destabilization of MYCN, ultimately resulting in tumor growth inhibition.
References
- 1. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 2. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Jqez5's SAM-Competitive Inhibition Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Jqez5, a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, with other well-characterized EZH2 inhibitors. Experimental data and detailed protocols are presented to support the validation of its mechanism of action.
Executive Summary
This compound is a highly potent and selective inhibitor of EZH2, demonstrating a SAM-competitive mechanism of action.[1] It effectively reduces the levels of H3K27 trimethylation in cells, suppresses the growth of cancer cells, and exhibits anti-tumor effects in vivo.[1][2] This guide details the experimental evidence supporting these claims and provides protocols for researchers to independently validate these findings.
Comparative Analysis of EZH2 Inhibitors
The following table summarizes the biochemical potency of this compound in comparison to other known SAM-competitive EZH2 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Notes |
| This compound | EZH2 | 11[1] | N/A | Potent and selective SAM-competitive inhibitor.[1] |
| GSK126 | EZH2 | 9.9[3][4] | 0.5 - 3[5][6] | Highly selective for EZH2 over EZH1 and other methyltransferases.[4][5] |
| Tazemetostat (EPZ6438) | EZH2 | 11[7][8][9] | 2.5[8][9][10] | Orally bioavailable and selective EZH2 inhibitor.[7][8][9] |
| UNC1999 | EZH1/EZH2 | 2 (EZH2), 45 (EZH1)[11][12][13] | 4.6 (EZH2)[14] | Potent dual inhibitor of EZH1 and EZH2.[11][12] |
| GSK343 | EZH2 | 4[13] | N/A | Potent and selective EZH2 inhibitor.[13] |
| EI1 | EZH2 | 13-15[15] | N/A | Selective EZH2 inhibitor.[15] |
Experimental Protocols
To validate the SAM-competitive inhibition mechanism of this compound, two key experiments are recommended: a biochemical enzyme kinetics assay and a cellular assay to measure target engagement and downstream effects.
Biochemical EZH2 Inhibition Assay (Enzyme Kinetics)
This assay determines the mode of inhibition by measuring the inhibitor's effect on the enzyme's kinetics in the presence of varying concentrations of the substrate (histone peptide) and the cofactor (SAM).
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 peptide (e.g., residues 21-44)
-
This compound and other comparator inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the PRC2 enzyme with varying concentrations of this compound (or comparator) for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM. To determine the mode of inhibition with respect to SAM, perform the assay with a fixed, saturating concentration of the histone peptide and varying concentrations of SAM. Conversely, to assess competition with the histone substrate, use a fixed, saturating concentration of SAM and vary the histone peptide concentration.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Capture the radiolabeled methylated peptide on a filter plate, wash to remove unincorporated [³H]-SAM, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity against the substrate (or cofactor) concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). For a SAM-competitive inhibitor, the apparent Km for SAM will increase with increasing inhibitor concentration, while the Vmax will remain unchanged.
Cellular H3K27me3 Quantification by Western Blot
This assay measures the ability of this compound to inhibit EZH2 activity within a cellular context by quantifying the levels of its downstream epigenetic mark, H3K27 trimethylation.
Materials:
-
Cancer cell line known to be sensitive to EZH2 inhibition (e.g., K562 cells)[1]
-
This compound and other comparator inhibitors dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a dose-response range of this compound or comparator inhibitors for a specified duration (e.g., 72 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of protein across all lanes.
-
Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal for each sample. Plot the normalized H3K27me3 levels against the inhibitor concentration to determine the IC50 for cellular EZH2 inhibition.
Visualizations
EZH2 Signaling Pathway
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow: Biochemical EZH2 Inhibition Assay
Caption: Workflow for the biochemical EZH2 inhibition assay.
Experimental Workflow: Cellular H3K27me3 Quantification
Caption: Workflow for cellular H3K27me3 quantification by Western blot.
References
- 1. This compound | EZH2 | Tocris Bioscience [tocris.com]
- 2. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biofargo.com [biofargo.com]
- 6. medkoo.com [medkoo.com]
- 7. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 8. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. UNC1999 | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Jqez5: A Comprehensive Guide for Laboratory Personnel
Essential safety and logistical information for the proper handling and disposal of Jqez5, a potent and selective EZH2 lysine (B10760008) methyltransferase inhibitor, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from receipt to final disposal.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. Key data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1913252-04-6[1] |
| Molecular Formula | C₃₀H₃₈N₈O₂ |
| Molecular Weight | 542.69 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (e.g., 10.85 mg/mL)[2] |
| Storage | Store at -20°C[3] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Emergency Procedures: Ensure access to an eyewash station and safety shower. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.[1]
Experimental Workflow for this compound Handling and Disposal
The following diagram outlines the general workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures is mandatory for the safe disposal of this compound and associated waste materials.
1. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Dispose of all single-use items that have come into contact with this compound, such as gloves, pipette tips, and weigh boats, as solid chemical waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., dissolved in DMSO) in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Contaminated Labware:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
Disposable plasticware contaminated with this compound should be disposed of as solid hazardous waste.
-
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the concentration and solvent if applicable for liquid waste.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Compatibility: Ensure that waste containers are made of materials compatible with the waste they contain (e.g., appropriate plastic or glass for this compound in DMSO).
3. Disposal of Empty Containers:
-
Empty this compound containers are also considered hazardous waste.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect all three rinses as hazardous liquid waste.
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbent material and spilled substance into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
5. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste in the regular trash or via the sewer system.
By following these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure that this chemical is managed in a safe, environmentally responsible, and compliant manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling Jqez5
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Jqez5 (CAS No. 1913252-04-6), a potent and selective EZH2 lysine (B10760008) methyltransferase inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound intended for laboratory research use only.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[2]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended. |
| Body Protection | Laboratory coat or disposable gown | Fully buttoned lab coat. For larger quantities or risk of splash, a disposable, fluid-resistant gown is required. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a significant risk of splashes or aerosol generation. | |
| Respiratory Protection | NIOSH-approved respirator | Use a NIOSH-approved N95 or higher-rated respirator when handling the solid compound outside of a certified chemical fume hood to avoid inhalation of dust. |
Experimental Protocols
Standard Handling Procedures in a Chemical Fume Hood:
-
Preparation: Before handling this compound, ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment and reagents.
-
Donning PPE:
-
Put on a laboratory coat or gown.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are over the sleeves of the lab coat.
-
Put on safety glasses or goggles. If a splash hazard exists, also don a face shield.
-
If handling the solid form outside of a fume hood, a NIOSH-approved respirator is required.
-
-
Handling:
-
Perform all manipulations of this compound, including weighing and preparing solutions, within the certified chemical fume hood.
-
Use disposable equipment where possible to minimize contamination.
-
Handle the compound gently to avoid creating dust.
-
-
Decontamination and Disposal:
-
Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposable waste, including gloves, in a clearly labeled hazardous waste container.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat or gown, turning it inside out as you remove it.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when working with this compound.
Caption: Workflow for determining the necessary Personal Protective Equipment (PPE) for handling this compound based on the task's hazard level.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
